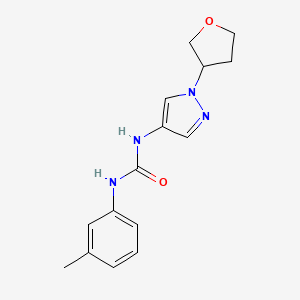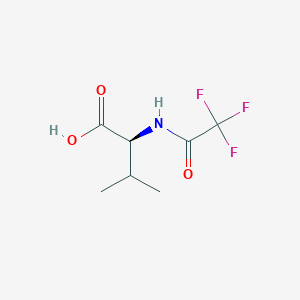
(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid” is an organic compound with the CAS Number: 349-00-8 . It has a molecular weight of 213.16 . This compound is used as a precursor to other organic compounds .
Synthesis Analysis
“this compound” can be synthesized by the condensation of indole-3-pyruvic acid and amines .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-3-methyl-2-[(trifluoroacetyl)amino]butanoic acid . The InChI code for this compound is 1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m0/s1 .
Physical and Chemical Properties Analysis
The melting point of “this compound” is 84-86°C . The compound has a molecular formula of C7H10F3NO3 .
科学的研究の応用
Influenza Neuraminidase Inhibitors
One notable application is in the design and synthesis of influenza neuraminidase inhibitors. The compound "(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid" has been utilized in developing potent inhibitors targeting the neuraminidase enzyme of influenza viruses. This approach is critical for creating antiviral drugs, especially considering the structural analysis of the enzyme's active site and the interaction of the trifluoroacetamido residue with it. The development of such inhibitors is a significant step in combating influenza outbreaks and pandemics (Wang et al., 2001).
Environmental Science and Analytical Chemistry
In environmental science and analytical chemistry, derivatives of trifluoroacetamido compounds, including "this compound," have been applied in methods for determining carboxylic acids in water. These methods involve gas chromatography-mass spectrometry (GC-MS) after continuous extraction and derivatization, highlighting the compound's role in environmental monitoring and analysis (Jurado‐Sánchez et al., 2012).
Microbial Production of Biofuels
Moreover, the compound has implications in metabolic engineering for the sustainable production of biofuels. For instance, engineered microorganisms have been developed to produce 2-methyl-1-butanol and 3-methyl-1-butanol, which are valuable as potential biofuels. This research indicates a shift towards renewable energy sources, leveraging microbial fermentation processes for alcohol production (Vogt et al., 2016).
Food Safety and Quality
Additionally, the compound's derivatives are used in food safety and quality control, particularly in identifying specific microbial contaminants. For example, studies have focused on detecting Staphylococcus aureus in pork through the production of volatile markers, underlining the importance of such compounds in ensuring food safety (Hu et al., 2020).
Organic Synthesis and Chemical Analysis
Finally, "this compound" and its derivatives are pivotal in organic synthesis and chemical analysis, facilitating the development of novel synthetic routes and analytical methods. This includes the synthesis of heterocyclic compounds and the advancement of GC-MS techniques for detecting and quantifying various analytes in complex matrices (Barabanov et al., 2012).
Safety and Hazards
作用機序
Mode of Action
The exact mode of action of (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid is currently unknown The trifluoroacetamido group in the compound suggests that it might interact with its targets through hydrogen bonding or electrostatic interactions
Biochemical Pathways
Trifluoroacetamides, a class of compounds to which this compound belongs, have been known to participate in various biochemical reactions . More research is needed to identify the specific pathways influenced by this compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the trifluoroacetamido group in the compound is highly stable and resistant to hydrolysis, which could potentially enhance the compound’s stability in various environments .
特性
| { "Design of the Synthesis Pathway": "The synthesis of (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various reagents and catalysts.", "Starting Materials": [ "3-methyl-2-butanone", "trifluoroacetic anhydride", "ammonium hydroxide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "ethyl acetate", "methanol", "acetic acid", "water" ], "Reaction": [ "Step 1: Protection of the carbonyl group in 3-methyl-2-butanone with ethylene glycol and p-toluenesulfonic acid to form the corresponding ketal.", "Step 2: Reaction of the ketal with trifluoroacetic anhydride and pyridine to form the trifluoroacetate ester.", "Step 3: Deprotection of the ketal using ammonium hydroxide to yield the corresponding ketone.", "Step 4: Conversion of the ketone to the corresponding enamine using sodium hydroxide and ethanol.", "Step 5: Reaction of the enamine with trifluoroacetic anhydride and pyridine to form the corresponding trifluoroacetamide.", "Step 6: Hydrolysis of the trifluoroacetamide using hydrochloric acid to yield the corresponding carboxylic acid.", "Step 7: Neutralization of the carboxylic acid with sodium bicarbonate.", "Step 8: Extraction of the carboxylic acid using diethyl ether.", "Step 9: Purification of the carboxylic acid using ethyl acetate and methanol.", "Step 10: Acidification of the purified carboxylic acid using acetic acid.", "Step 11: Recrystallization of the acidified product from water to yield (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid." ] } | |
CAS番号 |
349-00-8 |
分子式 |
C7H10F3NO3 |
分子量 |
213.15 g/mol |
IUPAC名 |
3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13) |
InChIキー |
XZNJCFYYNFONPC-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(F)(F)F |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)

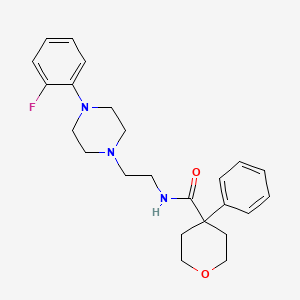
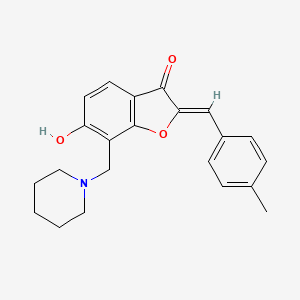
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)
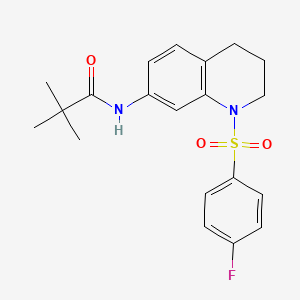
![2-(2-fluorobenzyl)-8-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797622.png)
![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)
![2-[(4-fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2797626.png)
![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2797627.png)

